molecular formula C16H16Cl2N2O3S B2413389 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034262-80-9

2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2413389
CAS No.: 2034262-80-9
M. Wt: 387.28
InChI Key: NGPJRFOAJMOEKO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry

Mechanism of Action

Mode of Action

It is known that many similar compounds are absorbed by plant tissue and transported acropetally . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cells.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the synthesis of neurotransmitters, such as acetylcholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic compound to introduce nitro groups.

    Reduction: Reduction of the nitro groups to amines.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Substitution: Chlorination and methoxylation to introduce the dichloro and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-23-13-9-20(10-13)12-7-5-11(6-8-12)19-24(21,22)16-14(17)3-2-4-15(16)18/h2-8,13,19H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPJRFOAJMOEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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